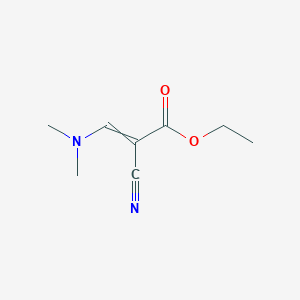

Ethyl 2-cyano-3-(dimethylamino)acrylate

Description

Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS 16849-87-9) is an α,β-unsaturated carbonyl compound with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.197 g/mol. Structurally, it features a cyano group at the α-position, a dimethylamino group at the β-position, and an ethyl ester moiety . This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for constructing heterocyclic frameworks such as pyrazolo[1,5-a]pyrimidines . Its electron-deficient acrylate backbone enables participation in Knoevenagel condensations and cycloaddition reactions, making it valuable in pharmaceuticals and materials science.

Propriétés

Formule moléculaire |

C8H12N2O2 |

|---|---|

Poids moléculaire |

168.19 g/mol |

Nom IUPAC |

ethyl 2-cyano-3-(dimethylamino)prop-2-enoate |

InChI |

InChI=1S/C8H12N2O2/c1-4-12-8(11)7(5-9)6-10(2)3/h6H,4H2,1-3H3 |

Clé InChI |

RZEPXNTYHXGQOO-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C(=CN(C)C)C#N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-(dimethylamino)acrylate can be synthesized through several methods. One common method involves the condensation of ethyl cyanoacetate with dimethylamine in the presence of a base such as sodium ethoxide. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the enolate intermediate, which then reacts with dimethylamine to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of ethyl 2-cyano-3-(dimethylamino)prop-2-enoate may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-cyano-3-(dimethylamino)acrylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or thiols can be used under mild conditions.

Condensation Reactions: Catalysts like piperidine or pyridine are often employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

Nucleophilic Substitution: Formation of substituted amides or thioesters.

Condensation Reactions: Formation of heterocyclic compounds such as pyridines or quinolines.

Hydrolysis: Formation of ethyl cyanoacetate and dimethylamine.

Applications De Recherche Scientifique

Ethyl 2-cyano-3-(dimethylamino)acrylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of dyes, pigments, and polymers.

Mécanisme D'action

The mechanism of action of ethyl 2-cyano-3-(dimethylamino)prop-2-enoate involves its reactive functional groups. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. These reactions enable the compound to serve as a versatile intermediate in various chemical transformations .

Comparaison Avec Des Composés Similaires

Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate (C3)

- Structure : Differs by a para-substituted phenyl ring on the β-carbon (C₆H₅ group) (C₁₄H₁₆N₂O₂) .

- Applications : Acts as a push-pull chromophore in corrosion inhibition studies due to enhanced conjugation from the aryl group, improving charge-transfer properties .

- Reactivity : Exhibits slower hydrolysis than the parent compound due to steric hindrance and resonance stabilization from the phenyl ring .

Ethyl 2-acetyl-3-(dimethylamino)acrylate (CAS 51145-57-4)

- Structure: Replaces the cyano group with an acetyl moiety (C₉H₁₅NO₃) .

- Reactivity: The acetyl group reduces electrophilicity at the α-position, favoring nucleophilic additions over cyclizations. Used in synthesizing β-enamino esters .

2-(Dimethylamino)ethyl acrylate (CAS 54716-02-8)

- Structure: Lacks the cyano group and features a methacrylate backbone with a dimethylaminoethyl ester (C₈H₁₅NO₂) .

- Applications: Common in polymer chemistry as a co-monomer. Exhibits higher hydrophilicity and faster hydrolysis (half-life: 2.2–12.5 hours at pH 7–8.3) due to the ester’s lability .

Functional Group Influence on Properties

Key Observations :

- Electron-Withdrawing Groups (EWGs): The cyano group in ethyl 2-cyano-3-(dimethylamino)acrylate enhances electrophilicity, enabling rapid Knoevenagel condensations. In contrast, acetyl or phenyl substituents reduce reactivity by stabilizing the α-carbon .

- Aromatic vs. Aliphatic Substituents: Aryl groups (e.g., in C3) improve thermal stability and optoelectronic properties, whereas aliphatic esters (e.g., 2-(dimethylamino)ethyl acrylate) prioritize hydrolytic degradation .

Polymer Chemistry

- Ethyl 2-cyano-3-(dimethylamino)acrylate: Limited use in polymers due to its propensity for side reactions (e.g., cyclization).

- 2-(Dimethylamino)ethyl methacrylate (DMAEMA): Widely used in pH-responsive hydrogels. Its tertiary amine group enables protonation-dependent solubility .

Corrosion Inhibition

- C3 (Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate): Demonstrates superior corrosion inhibition (mild steel in HCl) compared to non-aryl analogs, attributed to extended π-conjugation enhancing adsorption on metal surfaces .

Photopolymerization

- Ethyl 4-(dimethylamino)benzoate: Outperforms 2-(dimethylamino)ethyl methacrylate in resin cements, achieving higher degrees of conversion (DC) and better mechanical properties .

Critical Analysis of Divergent Data

- Reactivity in Hydrolysis: Ethyl 2-cyano-3-(dimethylamino)acrylate’s stability under basic conditions is inferred from its use as an unisolated intermediate , whereas 2-(dimethylamino)ethyl acrylate hydrolyzes rapidly at pH > 7 . This contrast highlights the cyano group’s role in stabilizing the α,β-unsaturated system.

- Toxicity Profiles: While 2-(dimethylamino)ethyl acrylate is ecotoxic, ethyl 2-cyano-3-(dimethylamino)acrylate lacks explicit environmental data, suggesting a need for further study .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.